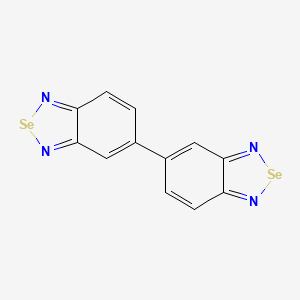
5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole is an organoselenium compound characterized by the presence of two benzoselenadiazole rings Benzoselenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole typically involves the following steps:
-
Formation of Benzoselenadiazole Rings: : The initial step involves the synthesis of benzoselenadiazole rings. This can be achieved through the cyclization of ortho-diamines with selenium dioxide (SeO₂) under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or acetic acid at elevated temperatures (80-100°C).
-
Coupling of Benzoselenadiazole Units: : The next step involves the coupling of two benzoselenadiazole units. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions typically involve the use of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., toluene) at temperatures around 100°C.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the selenium atoms. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
-
Reduction: : Reduction reactions can also occur, typically involving reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂ in aqueous or organic solvents at room temperature.
Reduction: NaBH₄ in ethanol or LiAlH₄ in ether at low temperatures.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃) at room temperature.
Major Products
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole is used as a building block for the synthesis of more complex organ
Eigenschaften
CAS-Nummer |
27206-30-0 |
|---|---|
Molekularformel |
C12H6N4Se2 |
Molekulargewicht |
364.1 g/mol |
IUPAC-Name |
5-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C12H6N4Se2/c1-3-9-11(15-17-13-9)5-7(1)8-2-4-10-12(6-8)16-18-14-10/h1-6H |
InChI-Schlüssel |
LKPVAMTVZFVTJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=N[Se]N=C2C=C1C3=CC4=N[Se]N=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



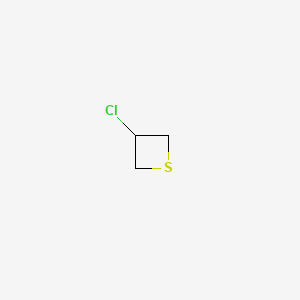
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
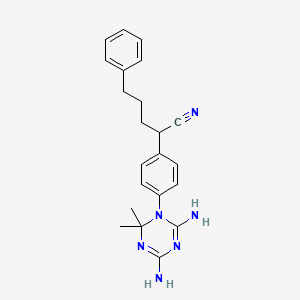
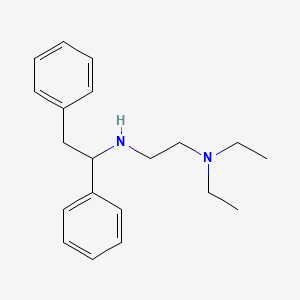
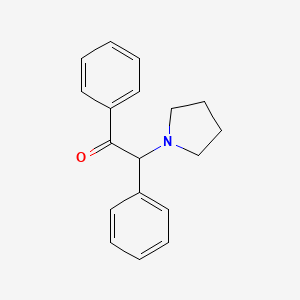
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
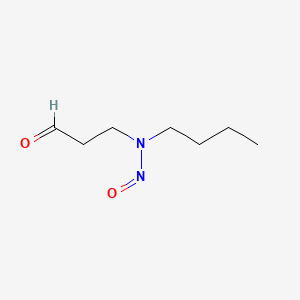
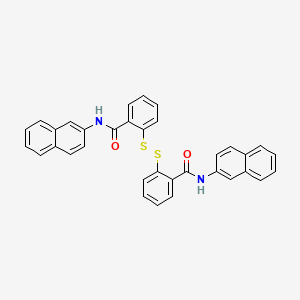

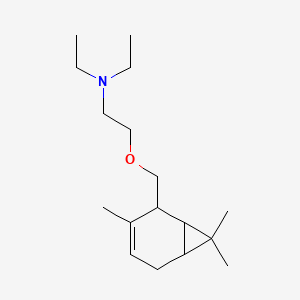
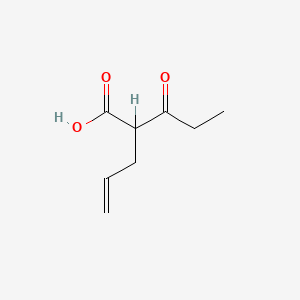
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)

